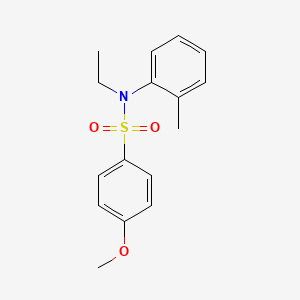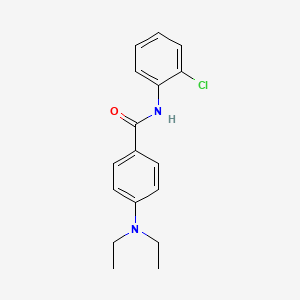
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19NO3S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.10856464 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Prevention of Cerebral Vasospasm
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide derivatives have been explored for their potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Endothelin receptor antagonists, which share structural similarities with this compound, have demonstrated efficacy in reducing the constriction of blood vessels in the brain post-hemorrhage, suggesting a promising avenue for treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Cognitive Enhancement
Compounds structurally related to this compound have been identified as potent, selective 5-HT6 receptor antagonists with cognitive-enhancing properties. These properties have been demonstrated in models of aged rat water maze and novel object recognition, suggesting potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy for Cancer Treatment
Recent advancements in photodynamic therapy for cancer treatment have seen the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, which are crucial for effective Type II photodynamic therapy mechanisms. Such features underline the potential of benzenesulfonamide derivatives in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Antiproliferative Activity
N-substituted benzenesulfonamides, including compounds related to this compound, have shown promising antiproliferative activities against various cancer cell lines. This suggests their potential as lead compounds for developing new anticancer agents (Motavallizadeh et al., 2014).
Antibacterial Agents
Derivatives of this compound have been synthesized and evaluated as antibacterial agents against Escherichia coli. These studies highlight the potential of benzenesulfonamide derivatives in developing new antibacterial therapies (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-17(16-8-6-5-7-13(16)2)21(18,19)15-11-9-14(20-3)10-12-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLEOSELRXFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Fluorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B5594889.png)
![N-[3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)
![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)


![BENZYL 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE](/img/structure/B5594925.png)
![4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594932.png)
![6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B5594940.png)


![8-[(1S,3R)-3-aminocyclopentanecarbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594955.png)
![5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5594967.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5594976.png)
![3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)
